Cas no 179003-00-0 (methyl 3-(2-aminoethyl)benzoate)

Methyl 3-(2-aminoethyl)benzoate is a versatile benzoate ester derivative featuring both an ester and a primary amine functional group. This bifunctional compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the reactive aminoethyl group enables facile derivatization, while the methyl ester offers flexibility for further hydrolysis or transesterification. Its well-defined structure and stability under standard conditions make it suitable for use in peptide coupling reactions, amide formations, and other amine-mediated transformations. The compound is typically supplied with high purity, ensuring consistent performance in synthetic workflows. Proper handling is recommended due to the amine's potential reactivity.
methyl 3-(2-aminoethyl)benzoate structure
179003-00-0 structure
商品名:methyl 3-(2-aminoethyl)benzoate
CAS番号:179003-00-0
MF:C10H13NO2
メガワット:179.21572
CID:1006749
PubChem ID:10511548

methyl 3-(2-aminoethyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2-aminoethyl)benzoate
    • 3-(2-Aminoethyl)benzoic Acid Methyl Ester
    • AKOS013107357
    • BS-13872
    • 3-(2-Amino-ethyl)-benzoic Acid Methyl Ester
    • J-011418
    • SCHEMBL3012713
    • 3-(2-amino-ethyl)benzoic acid methyl ester
    • DTXSID70441002
    • XMXYETFVQPTTJI-UHFFFAOYSA-N
    • 3-(2-Aminoethyl)-benzoic Acid Methyl Ester Hydrochloride;
    • Benzoic acid, 3-(2-aminoethyl)-, methyl ester
    • 3-(2-Aminoethyl)-benzoic Acid Methyl Ester
    • EN300-101591
    • 179003-00-0
    • DB-351891
    • インチ: InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3
    • InChIKey: XMXYETFVQPTTJI-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC=CC(=C1)CCN

計算された属性

  • せいみつぶんしりょう: 179.09500
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • PSA: 52.32000
  • LogP: 1.67470

methyl 3-(2-aminoethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-101591-0.25g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-101591-0.1g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
0.1g
$351.0 2023-10-28
Enamine
EN300-101591-2.5g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
2.5g
$818.0 2023-10-28
Enamine
EN300-101591-5.0g
methyl 3-(2-aminoethyl)benzoate
179003-00-0
5g
$1515.0 2023-06-10
Chemenu
CM328635-1g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%+
1g
$1104 2022-06-12
Enamine
EN300-101591-10g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
10g
$2156.0 2023-10-28
A2B Chem LLC
AB01779-250mg
Benzoic acid, 3-(2-aminoethyl)-, methyl ester
179003-00-0 97%
250mg
$313.00 2024-04-20
Enamine
EN300-101591-5g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
5g
$1515.0 2023-10-28
Enamine
EN300-101591-0.05g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%
0.05g
$335.0 2023-10-28
Chemenu
CM328635-5g
methyl 3-(2-aminoethyl)benzoate
179003-00-0 95%+
5g
$2944 2021-06-16

methyl 3-(2-aminoethyl)benzoate 合成方法

methyl 3-(2-aminoethyl)benzoate 関連文献

methyl 3-(2-aminoethyl)benzoateに関する追加情報

Introduction to Methyl 3-(2-aminoethyl)benzoate (CAS No. 179003-00-0)

Methyl 3-(2-aminoethyl)benzoate, with the chemical formula C11H15NO2 and CAS number 179003-00-0, is a compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound, also referred to as methyl 3-(2-aminoethyl)benzoate, is a derivative of benzoic acid and features an aminoethyl side chain, which imparts unique chemical properties and biological activities. The structural characteristics of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The benzoate moiety is well-known for its role in medicinal chemistry due to its ability to interact with biological targets in a variety of ways. The presence of the aminoethyl group further enhances its potential by allowing for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. These features have made methyl 3-(2-aminoethyl)benzoate a subject of extensive research in the quest for new pharmacological entities.

In recent years, there has been a surge in the investigation of benzoate derivatives for their potential therapeutic benefits. Studies have shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific arrangement of atoms in methyl 3-(2-aminoethyl)benzoate suggests that it may interact with enzymes and receptors involved in these processes, making it a valuable scaffold for drug discovery.

One of the most intriguing aspects of methyl 3-(2-aminoethyl)benzoate is its potential role in modulating neural pathways. Research has indicated that benzoate derivatives can influence neurotransmitter release and receptor function, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The aminoethyl group, in particular, may enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and therapeutic efficacy.

The synthesis of methyl 3-(2-aminoethyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups, expanding the compound's potential applications.

Evaluation of the pharmacokinetic properties of methyl 3-(2-aminoethyl)benzoate is crucial for understanding its behavior in vivo. Preliminary studies have demonstrated that this compound exhibits good solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability suggests that it may have a prolonged half-life, allowing for less frequent dosing in therapeutic settings.

The safety profile of methyl 3-(2-aminoethyl)benzoate has also been a focus of research. In vitro toxicity assays have shown that the compound exhibits low cytotoxicity towards various cell lines, indicating its potential for safe use in humans. However, further studies are necessary to fully assess its safety and efficacy in clinical trials. Collaborative efforts between chemists and biologists are essential to bridge the gap between laboratory findings and practical applications.

The impact of methyl 3-(2-aminoethyl)benzoate on drug development extends beyond its direct therapeutic applications. Its unique structural features make it a valuable tool for studying molecular interactions and designing new drugs with improved properties. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential targets and optimize the compound's structure for enhanced activity.

In conclusion, methyl 3-(2-aminoethyl)benzoate (CAS No. 179003-00-0) represents a significant advancement in pharmaceutical chemistry. Its combination of structural complexity and biological activity positions it as a promising candidate for future drug development. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in addressing various health challenges.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.